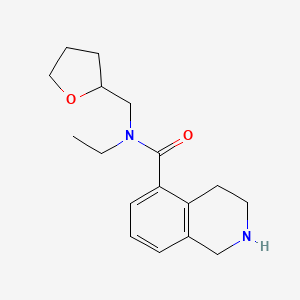
N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide, also known as E-2 or E-2-carboxamide, is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to activate the protein kinase B (AKT) pathway, which is involved in cell survival and growth. This compound has also been shown to inhibit the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective and anticancer properties, this compound has also been shown to have anti-inflammatory effects. This compound can inhibit the production of pro-inflammatory cytokines, which are molecules that are involved in the immune response. This compound has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide in lab experiments is its specificity. This compound has been shown to have a high affinity for its target proteins, which can make it a useful tool for studying specific signaling pathways. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experimental conditions.
Direcciones Futuras
There are many potential future directions for research on N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide. One area of interest is in the development of new derivatives of this compound that may have improved solubility and bioavailability. Another area of interest is in the study of the long-term effects of this compound on cells and tissues. Finally, this compound may have potential applications in the treatment of other neurological disorders, such as Alzheimer's disease, and further research is needed to explore these possibilities.
Métodos De Síntesis
The synthesis of N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide involves a multi-step process that begins with the reaction of 1,2,3,4-tetrahydroisoquinoline with ethyl chloroformate to form N-ethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate. This intermediate is then reacted with oxirane to yield this compound. The overall yield of this synthesis method is around 30%.
Aplicaciones Científicas De Investigación
N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide has been studied for its potential applications in a variety of scientific research fields. One of the most promising applications is in the study of neurological disorders such as Parkinson's disease. This compound has been shown to have neuroprotective properties and can prevent the death of dopaminergic neurons, which are the cells that are lost in Parkinson's disease. This compound has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-2-19(12-14-6-4-10-21-14)17(20)16-7-3-5-13-11-18-9-8-15(13)16/h3,5,7,14,18H,2,4,6,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIHMXWAYOXQCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCO1)C(=O)C2=CC=CC3=C2CCNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-3-[(4-pyrazol-1-ylbenzoyl)amino]butanoic acid](/img/structure/B6631574.png)

![3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide](/img/structure/B6631581.png)


![5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B6631612.png)

![(2,5-Dichlorothiophen-3-yl)-[3-(hydroxymethyl)azetidin-1-yl]methanone](/img/structure/B6631641.png)




![2-[2-[2-(4-Hydroxyphenyl)ethylamino]-2-oxoethyl]sulfanylacetic acid](/img/structure/B6631684.png)
